molecular formula C11H12O2 B1629762 7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde CAS No. 575504-30-2

7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde

Cat. No. B1629762
Key on ui cas rn: 575504-30-2
M. Wt: 176.21 g/mol
InChI Key: TWBNYDUVWAPGJT-UHFFFAOYSA-N
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Patent
US08378118B2

Procedure details

To a stirred suspension of 6-Methyl-7-hydroxy-indan-4-carbaldehyde (5 gm, 0.0284 mole) and Potassium carbonate (4.7 gm, 0.0340 mole) in dimethyl formamide, Methyl iodide (2.2 ml, 0.0312 mole) was added at 0° C. The reaction mixture was stirred at 25-30° C. for 4 hours, then water (200 ml) was added and extracted with Ethylacetate (2×100 ml). The Ethylacetate layer was dried over Sodium sulphate and evaporated to give a crude mass which was purified by column chromatography using Ethyl acetate:Hexane (10:90) as a mobile phase. The fractions were distilled under vacuum to give 4.8 gm of desired product as viscous oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
88.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[OH:11].[C:14](=O)([O-])[O-].[K+].[K+].CI.O>CN(C)C=O>[CH3:14][O:11][C:10]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[C:4]([CH:12]=[O:13])=[CH:3][C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C=2CCCC2C1O)C=O
Name
Quantity
4.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25-30° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with Ethylacetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Ethylacetate layer was dried over Sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude mass which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
The fractions were distilled under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C=C(C=2CCCC12)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 88.9%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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